molecular formula C8H9N3O5 B11881467 (S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl acetate

(S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl acetate

Cat. No.: B11881467
M. Wt: 227.17 g/mol
InChI Key: QGVQSWDOODJPPJ-LURJTMIESA-N
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Description

(S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl acetate is a complex organic compound with a unique structure that includes a nitro group, an imidazo-oxazine ring, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo-Oxazine Ring: This step involves the cyclization of a suitable precursor, such as an amino alcohol, with a nitroalkene under acidic or basic conditions.

    Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst, sodium dithionite.

    Reduction: Potassium permanganate, hydrogen peroxide.

    Substitution: Sodium methoxide, potassium cyanide.

Major Products

    Reduction: Amino derivatives.

    Oxidation: Nitroso or hydroxylamine derivatives.

    Substitution: Various substituted imidazo-oxazine derivatives.

Scientific Research Applications

(S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazo-oxazine ring structure allows for specific binding to enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl acetate: The enantiomer of the compound with similar chemical properties but different biological activities.

    3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl methyl ester: A similar compound with a methyl ester group instead of an acetate group.

    3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl ethyl ester: A similar compound with an ethyl ester group.

Uniqueness

(S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research.

Properties

Molecular Formula

C8H9N3O5

Molecular Weight

227.17 g/mol

IUPAC Name

[(6S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] acetate

InChI

InChI=1S/C8H9N3O5/c1-5(12)16-6-3-10-7(11(13)14)2-9-8(10)15-4-6/h2,6H,3-4H2,1H3/t6-/m0/s1

InChI Key

QGVQSWDOODJPPJ-LURJTMIESA-N

Isomeric SMILES

CC(=O)O[C@H]1CN2C(=CN=C2OC1)[N+](=O)[O-]

Canonical SMILES

CC(=O)OC1CN2C(=CN=C2OC1)[N+](=O)[O-]

Origin of Product

United States

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